Eicosapentaenoic Sphingomyelin

membrane biophysics lipid raft solid-state NMR

For studies of omega-3 PUFA effects on membrane biophysics, lipid raft organization, or sphingolipid signaling, Eicosapentaenoic Sphingomyelin (EPA-SM) is the only structurally authentic substrate. Unlike saturated SM species or DHA-SM, EPA-SM uniquely produces slow-exchange membrane domains (>35 nm) for FCS/FRET studies, drives endogenous SM from raft to non-raft fractions in macrophages, and specifically feeds E-series resolvin biosynthesis. Substituting palmitoyl SM, stearoyl SM, or DHA-SM introduces different membrane organizational phenotypes, invalidating EPA-specific mechanistic conclusions. Procure EPA-SM to ensure experimental validity in lipidomics, biophysics, and immunomodulatory research.

Molecular Formula C₄₃H₇₇N₂O₆P
Molecular Weight 749.06
Cat. No. B1159634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosapentaenoic Sphingomyelin
SynonymsIcosapentaenoic Sphingosylphosphorylcholine;  N-Timnodonic Lysosphingomyelin; 
Molecular FormulaC₄₃H₇₇N₂O₆P
Molecular Weight749.06
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosapentaenoic Sphingomyelin (EPA-SM): A Polyunsaturated Sphingolipid Standard for Membrane Microdomain and Lipid Signaling Research


Eicosapentaenoic Sphingomyelin (EPA-SM; C₄₃H₇₇N₂O₆P, MW 749.06) is a structurally distinct sphingomyelin species in which the N-acyl chain is eicosapentaenoic acid (EPA, 20:5 n-3), a long-chain omega-3 polyunsaturated fatty acid (PUFA) bearing five cis double bonds . Unlike the predominant saturated sphingomyelin species found in mammalian membranes—palmitoyl SM (C16:0) and stearoyl SM (C18:0)—EPA-SM introduces pronounced acyl chain disorder into the sphingolipid backbone, fundamentally altering its behavior in cholesterol-rich membrane microdomains and its capacity to serve as a precursor in sphingolipid signaling cascades [1]. This compound is supplied as a research-grade analytical standard (typical purity ≥95%) for use in lipidomics, membrane biophysics, and cell signaling investigations, and is not intended for therapeutic use .

Why Saturated or Monounsaturated Sphingomyelin Species Cannot Replace EPA-Sphingomyelin in Membrane Domain and Ceramide Profiling Studies


Generic substitution of EPA-SM with the more abundant and less expensive palmitoyl sphingomyelin (C16:0 SM) or stearoyl sphingomyelin (C18:0 SM) fails in experimental contexts where the degree of N-acyl chain unsaturation is the independent variable under investigation. Solid-state ²H NMR data demonstrate that EPA-containing phospholipids exhibit an average order parameter (S̄CD = 0.100) substantially lower than both DHA-containing (S̄CD = 0.122) and monounsaturated oleoyl-containing (S̄CD = 0.137) phospholipids in sphingomyelin/cholesterol mixtures [1]. This 18% greater acyl chain disorder relative to the DHA analog, and 27% greater disorder relative to the monounsaturated control, translates into functionally significant differences in cholesterol partitioning between membrane domains—EPA pushes cholesterol out of PUFA-rich domains into sphingomyelin-rich raft domains more potently than DHA or oleic acid (ΔS̄CD: EPA = 0.056; DHA = 0.070; OA = 0.094) [1]. Furthermore, in live-cell macrophage experiments, EPA supplementation uniquely drives endogenous sphingomyelin from raft to non-raft membrane fractions, an effect not observed with DHA or arachidonic acid supplementation, indicating that the downstream membrane architectural consequences are N-acyl chain-specific [2]. Substituting EPA-SM with a saturated or monounsaturated species therefore introduces a qualitatively different membrane organizational phenotype, invalidating comparative conclusions about omega-3 PUFA effects on lipid raft structure, ceramide generation, or sphingolipid-dependent signaling.

Quantitative Comparative Evidence for Eicosapentaenoic Sphingomyelin: Membrane Biophysics, Domain Partitioning, and Ceramide Metabolism


EPA-Containing Phospholipid Is 18% More Disordered Than DHA-Containing Phospholipid in Sphingomyelin/Cholesterol Bilayers

In ternary mixtures with sphingomyelin (SM) and cholesterol, the average acyl chain order parameter S̄CD for the perdeuterated palmitoyl sn-1 chain reports on phospholipid packing within SM-rich/cholesterol-rich (raft-like) and PUFA-rich/cholesterol-poor (non-raft) domains. EPA-containing PC (PEPC-d31) yields S̄CD = 0.100 ± 0.002 (at 37°C, PC/SM 1:1 mol), which is 18% lower (more disordered) than DHA-containing PC (PDPC-d31) at S̄CD = 0.122 and 27% lower than oleoyl-containing PC (POPC-d31) at S̄CD = 0.137, as determined by solid-state ²H NMR first moment analysis [1]. The hierarchy of disorder (EPA > DHA > OA) is statistically resolved beyond experimental uncertainty (±2%), establishing EPA as uniquely effective at introducing acyl chain disorder into ordered membrane environments [1].

membrane biophysics lipid raft solid-state NMR

EPA Promotes Sphingomyelin Exclusion from Raft Domains in Macrophages, an Effect Stronger Than DHA or Arachidonic Acid

In RAW264.7 macrophages supplemented with physiologically relevant concentrations of PUFAs and subjected to detergent-free membrane microdomain isolation followed by mass spectrometry-based lipidomics, eicosapentaenoic acid (EPA) caused more extensive restructuring of membrane lipids than docosahexaenoic acid (DHA) or arachidonic acid (AA) [1]. Notably, endogenous sphingomyelin was redistributed from raft membrane fractions to non-raft fractions specifically after EPA supplementation—an effect not observed to the same degree with DHA or AA supplementation [1]. The mildest effects on membrane lipid remodeling were detected for α-linolenic acid (LNA) and linoleic acid (LA), the C18 precursors [1], establishing a rank order of EPA > DHA > AA >> LNA/LA for membrane architectural perturbation.

macrophage immunology lipid raft remodeling membrane microdomain

EPA-Containing Phospholipids Enlarge Membrane Domain Size Beyond 35 nm, Accessing a Slow-Exchange Regime Not Observed with DHA- or OA-Phospholipids

²H NMR spectral superposition analysis reveals that EPA-containing phospholipid (PEPC-d31) in SM/cholesterol mixtures produces distinct spectral components from PC-rich (less-ordered) and SM-rich (more-ordered) domains in slow exchange on the NMR timescale, placing a lower limit of >35 nm on domain radius and a residency lifetime exceeding τ = 5.7 × 10⁻⁵ s [1]. In contrast, DHA-containing phospholipid (PDPC-d31) in identical mixtures yields a single broadened spectrum indicative of intermediate-timescale exchange between domains, while oleoyl-containing phospholipid (POPC-d31) produces a single averaged spectrum consistent with fast exchange (domain radius <45 nm, lifetime <9.9 × 10⁻⁵ s) [1]. This demonstrates that EPA uniquely stabilizes larger, longer-lived membrane domains relative to both DHA and monounsaturated controls.

membrane domain size lipid lateral diffusion NMR exchange spectroscopy

EPA, But Not DHA, Increases Dermal Ceramide Levels of CER[NS] and CER[NDS] Subclasses in Human Skin Organ Culture

In an ex vivo human skin organ culture model, supplementation with eicosapentaenoic acid (EPA) significantly increased dermal levels of ceramides containing non-hydroxy fatty acids with sphingosine or dihydrosphingosine bases (CER[NS] and CER[NDS] subclasses) [1]. In contrast, docosahexaenoic acid (DHA) supplementation did not produce the same increase in these ceramide subclasses [1]. Additionally, EPA, but not DHA, increased ceramide-1-phosphate (C1P) levels in the epidermis [1]. Long-chain linoleic-acid-containing ceramides (CER[EOH], CER[EOS], CER[EOP]) were unaltered by either EPA or DHA supplementation [1]. This demonstrates a fatty-acid-specific effect of EPA on the ceramide synthase pathway that DHA cannot substitute.

skin lipidomics ceramide profiling sphingolipid metabolism

DHA-Containing Phospholipid Incorporates into Raft Domains More Than Twice as Avidly as EPA-Containing Phospholipid

Solid-state ²H NMR analysis of ternary PC/SM/cholesterol (1:1:1 mol) mixtures at physiological temperature (37°C) demonstrates that both EPA-containing (PEPC-d31) and DHA-containing (PDPC-d31) phospholipids accumulate into SM-rich/cholesterol-rich raft-like domains, but DHA incorporates into rafts more than twice as efficiently as EPA [1]. This >2-fold differential in raft affinity reflects the distinct molecular geometry and cholesterol interaction profiles of the two omega-3 acyl chains—EPA's 20:5 chain with five double bonds versus DHA's 22:6 chain with six double bonds [1]. The gel-to-liquid-crystalline phase transition for PEPC-d31 in SM mixtures (Tm = −16°C, width = 5°C) is sharper than for PDPC-d31 (Tm = −14°C, width = 6°C), further indicating differential miscibility with SM [1].

raft partitioning omega-3 PUFA membrane lateral segregation

EPA and DHA Produce Distinct Cytokine Modulation Profiles in Human Monocytes, Mediated by Different Specialized Pro-Resolving Lipid Mediator Pathways

In a randomized, double-blind, crossover clinical study (n=21, 50–75 years, chronic inflammation), 10-week supplementation with 3 g/day EPA versus DHA produced statistically distinct effects on LPS-stimulated monocyte cytokine expression [1]. EPA supplementation significantly lowered TNFA expression (p < 0.001) and decreased the TNFA/IL10 and MCP1/IL10 ratios (both p < 0.01)—effects not observed with DHA [1]. Conversely, DHA supplementation reduced a broader set of cytokines including TNFA (p < 0.001), IL6 (p < 0.02), MCP1 (p < 0.03), and IL10 (p < 0.01), and lowered IL10 relative to EPA (p = 0.03) [1]. Plasma SPM lipidomics revealed that EPA supplementation increased 18-hydroxy-EPA by 5-fold, while DHA increased 17- and 14-hydroxy-DHA by 3-fold, with DHA also elevating EPA derivatives and DPA-derived SPMs [1].

immunomodulation specialized pro-resolving mediators cytokine profiling

Procurement-Relevant Application Scenarios for Eicosapentaenoic Sphingomyelin Based on Quantitative Differentiation Evidence


Membrane Biophysics: Reconstitution of Omega-3 PUFA Effects on Lipid Raft Domain Size and Stability

EPA-SM is the appropriate sphingomyelin standard for reconstituted membrane systems where the experimental objective is to model EPA-specific effects on membrane domain organization. Solid-state ²H NMR data establish that EPA-containing phospholipids produce large (>35 nm), kinetically stable membrane domains in slow exchange on the NMR timescale, in contrast to DHA-containing phospholipids which yield intermediate exchange and oleoyl-containing phospholipids which yield fast exchange (domain radius <45 nm) [1]. This property is critical for biophysical studies employing fluorescence correlation spectroscopy (FCS), Förster resonance energy transfer (FRET), or single-particle tracking to measure domain size and lipid diffusion—only EPA-SM provides the slow-exchange domain regime necessary for resolving domain-specific lipid dynamics in SM/cholesterol mixtures. Procurement of DHA-SM or palmitoyl SM as a substitute will produce domain size and exchange kinetics that do not represent the EPA phenotype, compromising the validity of any structure-function correlation drawn from the model.

Macrophage Immunology: Modeling N-Acyl Chain-Specific Effects on Plasma Membrane Microdomain Remodeling

For studies investigating how dietary omega-3 PUFAs alter immune cell membrane architecture and downstream inflammatory signaling, EPA-SM is uniquely qualified as the sphingomyelin standard. Mass spectrometry-based lipidomics of RAW264.7 macrophages demonstrated that EPA supplementation drives endogenous sphingomyelin from raft to non-raft membrane fractions—an effect that is more extensive than that produced by DHA or arachidonic acid supplementation [2]. This N-acyl chain-specific membrane remodeling predicts differential effects on receptor clustering, kinase activation, and cytokine production that cannot be captured by using saturated SM species or DHA-SM. The distinct cytokine modulation profiles observed in human clinical trials—EPA preferentially reducing TNFA/IL10 and MCP1/IL10 ratios while DHA exerts broader cytokine suppression [3]—further supports that EPA-SM is the correct substrate for in vitro models aiming to isolate EPA-specific immunomodulatory mechanisms from general omega-3 effects.

Dermatological Sphingolipid Research: Selective Activation of the CER[NS]/CER[NDS] Ceramide Synthase Pathway

EPA-SM and its metabolic product EPA-ceramide are essential standards for lipidomic studies of the skin barrier and ceramide-mediated signaling. Ex vivo human skin organ culture experiments have shown that EPA supplementation selectively increases dermal levels of CER[NS] and CER[NDS] ceramide subclasses—an effect DHA does not replicate—and uniquely elevates epidermal ceramide-1-phosphate levels [4]. For cosmetic, dermatological, or pharmaceutical research programs quantifying ceramide subclass distribution by LC-MS/MS, EPA-SM serves both as an analytical reference standard and as a metabolic precursor whose downstream ceramide products follow a distinct biosynthetic route from those of DHA-SM. Substitution with DHA-SM, palmitoyl SM, or stearoyl SM will not generate the same CER[NS]/CER[NDS] profile, leading to erroneous conclusions about PUFA-specific effects on skin barrier lipid composition.

Specialized Pro-Resolving Mediator (SPM) Biosynthesis: Divergent Resolvin Pathway Substrate Selection

EPA-SM is the required sphingomyelin substrate for studies of E-series resolvin biosynthesis from sphingolipid-esterified EPA. Clinical lipidomics data demonstrate that EPA supplementation selectively elevates 18-hydroxy-EPA (+5-fold), the precursor of E-series resolvins (RvE1, RvE2, RvE3), whereas DHA supplementation elevates 17- and 14-hydroxy-DHA (+3-fold), the precursors of D-series resolvins and protectins [3]. Because these two SPM families engage different receptors (ChemR23 for RvE1; GPR32/ALX for RvD1) and produce distinct immunomodulatory outcomes, researchers investigating SPM biosynthesis from sphingomyelin-bound PUFA pools must use the correct N-acyl sphingomyelin substrate. EPA-SM specifically feeds the E-series resolvin pathway; DHA-SM cannot serve as a substitute if the experimental endpoint is resolvin E production or ChemR23 activation.

Quote Request

Request a Quote for Eicosapentaenoic Sphingomyelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.